Dimethyl-2,4-dihydroxyphenylsulfonium triflate
Description
Dimethyl-2,4-dihydroxyphenylsulfonium triflate (CAS: 180787-54-6) is a sulfonium salt widely utilized as a photoacid generator (PAG) in deep ultraviolet (DUV) lithography. Its structure comprises a dimethylsulfonium cation paired with a trifluoromethanesulfonate (triflate) anion. This compound is notable for its role in enhancing the resolution and sensitivity of chitosan-based photoresists when added at low concentrations (0.1% w/w) to aqueous solutions . Its stability under ambient conditions and compatibility with water-based systems make it advantageous for industrial applications, particularly in microelectronics manufacturing .
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLWOZFOHQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimethyl-2,4-dihydroxyphenylsulfonium triflate can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with dimethyl sulfide in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl-2,4-dihydroxyphenylsulfonium triflate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Dimethyl-2,4-dihydroxyphenylsulfonium triflate is primarily used as a reagent in organic synthesis. It facilitates various transformations, including the formation of carbon-sulfur bonds and nucleophilic substitutions. Its sulfonium ion can act as an electrophile in these reactions, enabling the synthesis of complex organic molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Acts as an electrophile in substitution reactions | Sulfides, Thioethers |
| Oxidation | Can be oxidized to form sulfoxides or sulfones | Sulfoxides |
| Reduction | Reduced to form thiols or other sulfur compounds | Thiols |
Proteomics Research
This compound is utilized in proteomics to study protein interactions and modifications. Its ability to generate sulfonium ions makes it valuable for labeling proteins, enhancing the understanding of protein dynamics and functions.
Case Study: Protein Labeling
In a study focusing on protein interactions, researchers employed this compound to label specific amino acids in proteins. This labeling facilitated the identification of interaction partners through mass spectrometry, demonstrating its effectiveness in proteomic analyses .
Photoinitiators in Polymer Chemistry
The compound serves as a photoinitiator in photoresist formulations for microelectronics. It generates acids upon exposure to light, which catalyze polymerization processes essential for developing microelectronic components.
Table 2: Applications in Photoresist Formulations
| Application Area | Description | Benefits |
|---|---|---|
| Microelectronics | Used in photoresists for circuit board fabrication | Improved resolution |
| Environmental Impact | Water-soluble nature reduces harmful emissions | Eco-friendly processing |
Material Science
In material science, this compound is explored for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
Case Study: Polymer Enhancement
Research has shown that integrating this compound into polymer systems results in materials with superior mechanical properties and enhanced resistance to solvents .
Mechanism of Action
The mechanism of action of dimethyl-2,4-dihydroxyphenylsulfonium triflate involves its ability to act as a sulfonium ion source. The sulfonium ion can participate in various chemical reactions, such as nucleophilic substitution, where it acts as an electrophile . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Biological Activity
Dimethyl-2,4-dihydroxyphenylsulfonium triflate (CAS 180787-54-6) is a compound that has garnered attention primarily for its role as a photoacid generator (PAG) in various applications, particularly in microelectronics and lithography. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
This compound is characterized by its molecular formula and a molecular weight of approximately 290.26 g/mol. Its structure includes a sulfonium ion, which contributes to its reactivity and solubility in water, making it suitable for various applications in biological systems.
As a PAG, this compound undergoes photolysis upon exposure to ultraviolet (UV) light, generating protons that can catalyze chemical reactions. This property is crucial in processes such as:
- Photoresist Development : It enhances the sensitivity and resolution of photoresists used in semiconductor manufacturing by facilitating the formation of acid upon UV exposure .
- Biological Interactions : The generated protons can influence biological pathways by affecting pH-sensitive processes.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, its potential role as an inhibitor of steroid sulfatase enzymes has been noted, which could have implications for hormone metabolism. However, detailed mechanistic studies are still required to elucidate these interactions fully.
Applications in Drug Delivery and Therapeutics
The compound's ability to enhance the solubility and stability of other drugs makes it a candidate for use in drug delivery systems. Its properties allow it to act as a carrier for therapeutic agents, potentially improving their bioavailability and efficacy.
Case Studies
- Microelectronics : In a study involving chitosan-based photoresists, the addition of this compound improved the resolution and sensitivity of the resist when exposed to deep ultraviolet (DUV) light. The contrast curves indicated a significant enhancement in performance metrics such as dose-to-clear values .
- Potential Antiviral Applications : Although not extensively studied, compounds similar to this compound have shown promise in antiviral applications due to their ability to modify cellular environments through proton generation . Further research could explore this avenue more thoroughly.
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing Dimethyl-2,4-dihydroxyphenylsulfonium triflate with high purity and yield?
- Methodological Answer : The synthesis involves reacting precursor sulfides with triflic anhydride under controlled anhydrous conditions. Purification is typically achieved via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Reaction progress should be monitored by thin-layer chromatography (TLC) at regular intervals . For large-scale preparations, ensure thermal stability by maintaining temperatures below 120°C during exothermic steps, as decomposition occurs at higher temperatures .
Q. How can researchers assess the thermal stability of this compound during storage and reactions?
- Methodological Answer : Differential Scanning Calorimetry (DSC) is the gold standard for quantifying decomposition temperatures and energy release. For example, analogous sulfonium triflates decompose at 140°C with 400 J/g energy release, while structurally similar compounds may decompose earlier (e.g., 120°C with >600 J/g). Always conduct DSC before scaling reactions to avoid hazardous energy accumulation .
| Compound | Decomposition Temp. (°C) | Energy Release (J/g) |
|---|---|---|
| Compound 2 (analogue) | 140 | 400 |
| Compound 4 (analogue) | 120 | >600 |
Q. What spectroscopic techniques are critical for characterizing this sulfonium salt?
- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns on the aromatic ring and sulfonium center. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (e.g., triflate counterion vibrations at ~1250 cm) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound in radical-mediated transformations?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states. For example, density functional theory (DFT) can predict the energy barriers for diazomethyl radical generation, enabling researchers to adjust photochemical or thermal activation parameters. Pair computational predictions with experimental validation using time-resolved spectroscopy .
Q. What strategies resolve contradictions in reported catalytic efficiencies of sulfonium triflates in C–H functionalization?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary solvent polarity, light intensity (for photochemical reactions), and catalyst loading to isolate contributing factors.
- Cross-Validation : Use multiple analytical methods (e.g., GC-MS, HPLC) to quantify product yields and rule out measurement bias.
- Meta-Analysis : Compare datasets across studies while accounting for differences in reaction scales, purity of reagents, and detection limits .
Q. What safety protocols are essential when handling hazardous intermediates during its synthesis?
- Methodological Answer :
- Risk Assessment : Review Safety Data Sheets (SDS) for precursors (e.g., triflic anhydride) and use fume hoods for volatile steps.
- Waste Management : Quench reactive intermediates (e.g., diazo compounds) with aqueous sodium bicarbonate before disposal.
- Bench Stability Tests : Store purified compound in airtight vials at ambient temperature for ≤4 weeks; monitor decomposition via H NMR .
Q. How do steric and electronic effects of substituents influence its reactivity in photoredox catalysis?
- Methodological Answer :
- Steric Effects : Compare reaction rates of dimethyl-substituted derivatives vs. bulkier analogues (e.g., diphenylsulfonium triflates) in model transformations like C–H alkylation.
- Electronic Effects : Install electron-withdrawing/donating groups on the aryl ring and measure changes in redox potentials via cyclic voltammetry. Correlate findings with computational HOMO/LUMO profiles .
Methodological Notes
- Avoid Commercial Sources : Reliable synthetic procedures and safety data should be sourced from peer-reviewed journals (e.g., Organic Syntheses) or institutional guidelines, not vendor catalogs .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, ramp rates) meticulously to enable cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
